![molecular formula C12H9NS B12868521 [4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
[4-(2-Thienyl)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Thienyl)phenyl]acetonitrile: is an organic compound with the molecular formula C12H9NS It consists of a phenyl ring substituted with a thienyl group at the 4-position and an acetonitrile group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Thienyl)phenyl]acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with 2-thiophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: [4-(2-Thienyl)phenyl]acetonitrile can undergo oxidation reactions, particularly at the thienyl ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Nitro derivatives.
科学的研究の応用
Chemistry: [4-(2-Thienyl)phenyl]acetonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
作用機序
The mechanism of action of [4-(2-Thienyl)phenyl]acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
Thiophene: A five-membered heterocyclic compound containing sulfur.
Benzonitrile: A simple aromatic nitrile with a phenyl ring.
Phenylacetonitrile: A phenyl ring substituted with an acetonitrile group.
Comparison: [4-(2-Thienyl)phenyl]acetonitrile is unique due to the presence of both a thienyl and a phenyl ring, which imparts distinct electronic and steric properties. Compared to thiophene, it has an additional aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to benzonitrile and phenylacetonitrile, the thienyl group introduces sulfur, which can participate in unique chemical reactions and interactions.
特性
分子式 |
C12H9NS |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
2-(4-thiophen-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7H2 |
InChIキー |
PDXABPWXCLRAJR-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


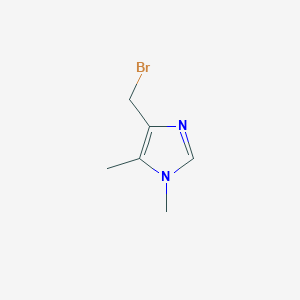
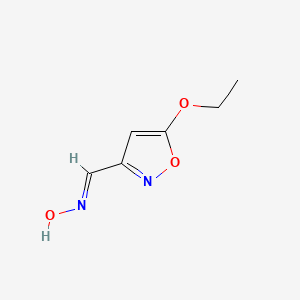
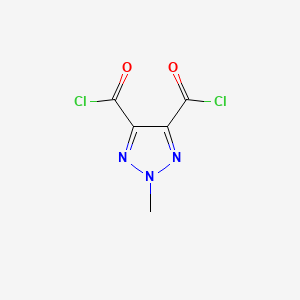

![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
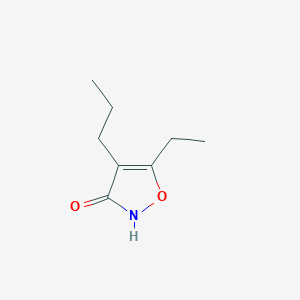

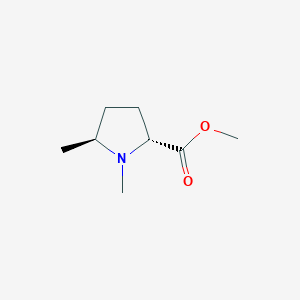

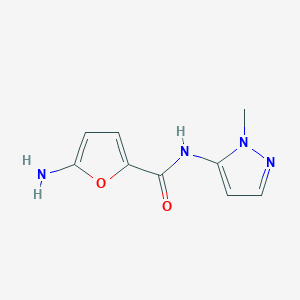
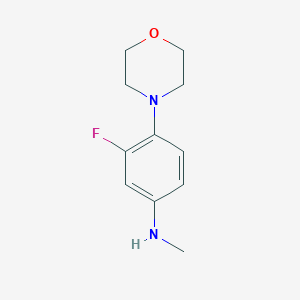
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

